molecular formula C29H30N2O7S B5457551 4-[(E)-hydroxy-[1-(3-methoxypropyl)-4,5-dioxo-2-(3-phenoxyphenyl)pyrrolidin-3-ylidene]methyl]-N,N-dimethylbenzenesulfonamide

4-[(E)-hydroxy-[1-(3-methoxypropyl)-4,5-dioxo-2-(3-phenoxyphenyl)pyrrolidin-3-ylidene]methyl]-N,N-dimethylbenzenesulfonamide

Cat. No.: B5457551
M. Wt: 550.6 g/mol
InChI Key: WENBMZQVSPUGLP-IMVLJIQESA-N
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Description

4-[(E)-hydroxy-[1-(3-methoxypropyl)-4,5-dioxo-2-(3-phenoxyphenyl)pyrrolidin-3-ylidene]methyl]-N,N-dimethylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a benzenesulfonamide group, and several functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-hydroxy-[1-(3-methoxypropyl)-4,5-dioxo-2-(3-phenoxyphenyl)pyrrolidin-3-ylidene]methyl]-N,N-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Phenoxyphenyl Group: The phenoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Methoxypropyl Group: The methoxypropyl group can be attached through an alkylation reaction using an appropriate alkylating agent.

    Formation of the Benzenesulfonamide Group: The benzenesulfonamide group can be introduced through a sulfonation reaction using a sulfonating agent like chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction reactions can occur at the carbonyl groups within the pyrrolidine ring.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonating agents are commonly employed.

Major Products

    Oxidation: Oxidized derivatives with additional carbonyl or carboxyl groups.

    Reduction: Reduced derivatives with hydroxyl or alkyl groups replacing carbonyl groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and protein-ligand binding due to its multiple functional groups.

Medicine

In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-[(E)-hydroxy-[1-(3-methoxypropyl)-4,5-dioxo-2-(3-phenoxyphenyl)pyrrolidin-3-ylidene]methyl]-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-hydroxy-[1-(3-methoxypropyl)-4,5-dioxo-2-(3-phenoxyphenyl)pyrrolidin-3-ylidene]methyl]-N,N-dimethylbenzenesulfonamide
  • 4-[(E)-hydroxy-[1-(3-methoxypropyl)-4,5-dioxo-2-(3-phenoxyphenyl)pyrrolidin-3-ylidene]methyl]-N,N-diethylbenzenesulfonamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination allows for unique reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[(E)-hydroxy-[1-(3-methoxypropyl)-4,5-dioxo-2-(3-phenoxyphenyl)pyrrolidin-3-ylidene]methyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O7S/c1-30(2)39(35,36)24-15-13-20(14-16-24)27(32)25-26(31(17-8-18-37-3)29(34)28(25)33)21-9-7-12-23(19-21)38-22-10-5-4-6-11-22/h4-7,9-16,19,26,32H,8,17-18H2,1-3H3/b27-25+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENBMZQVSPUGLP-IMVLJIQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC(=CC=C3)OC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCOC)C3=CC(=CC=C3)OC4=CC=CC=C4)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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